

# 3-Chloropyridazine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloropyridazine

Cat. No.: B074176

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## 3-Chloropyridazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of **3-chloropyridazine**. It also explores the burgeoning role of its derivatives in drug discovery, particularly in the context of cancer therapy, and includes detailed experimental methodologies for its synthesis and key reactions.

## Chemical Properties and Structure

**3-Chloropyridazine** is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.<sup>[1]</sup> At room temperature, it typically appears as a white to off-white solid with a crystalline structure.<sup>[2]</sup>

## Structural Identifiers

The structural identity of **3-chloropyridazine** is defined by the following identifiers:

Identifier	Value
IUPAC Name	3-chloropyridazine[2][3]
CAS Number	1120-95-2[1][2][4][5]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> ClN <sub>2</sub> [1][2][3][4]
SMILES	C1=CC(=NN=C1)Cl[2][3]
InChI Key	IBWYHNOFSKJKKY-UHFFFAOYSA-N[2][3]
InChI	InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H[2][3]

## Physicochemical Properties

A summary of the key physicochemical properties of **3-chloropyridazine** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	114.53 g/mol	[2][3][4]
Melting Point	35 °C	[2][6]
Boiling Point	241.7 ± 13.0 °C (Predicted)	[2][6]
Density	1.303 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][7]
Flash Point	123.3 °C	[2]
Vapor Pressure	0.055 mmHg at 25°C	[2]
LogP	1.13	[2]
Appearance	White to off-white crystalline solid	[2]

## Reactivity and Synthesis

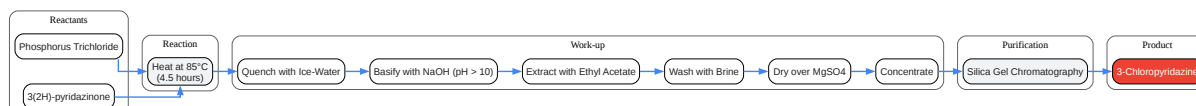
The chemical reactivity of **3-chloropyridazine** is characterized by the electrophilic nature of the pyridazine ring and the presence of a labile chlorine atom, making it susceptible to nucleophilic substitution and a suitable substrate for cross-coupling reactions.

## Synthesis of 3-Chloropyridazine

A common and established method for the synthesis of **3-chloropyridazine** involves the chlorination of 3(2H)-pyridazinone.

### Experimental Protocol: Synthesis of 3-Chloropyridazine

- Materials: 3(2H)-pyridazinone, Phosphorus oxychloride ( $\text{POCl}_3$ ) or Phosphorus trichloride ( $\text{PCl}_3$ ), Ice-water mixture, 50% Sodium hydroxide (NaOH) solution, Ethyl acetate, Anhydrous magnesium sulfate, Saturated brine.
- Procedure:
  - In a round-bottom flask, combine 3(2H)-pyridazinone (1.0 eq) with an excess of phosphorus trichloride (e.g., 3.4 eq).[8]
  - Heat the reaction mixture at 85 °C for approximately 4.5 hours.[8]
  - After cooling, slowly pour the reaction mixture into a vigorously stirred ice-water mixture.
  - Carefully adjust the pH of the aqueous mixture to >10 using a 50% NaOH solution while maintaining a low temperature.
  - Extract the aqueous layer multiple times with ethyl acetate.
  - Combine the organic extracts and wash with saturated brine.
  - Dry the organic layer over anhydrous magnesium sulfate and filter.
  - Concentrate the filtrate under reduced pressure to yield the crude product.
  - Purify the crude **3-chloropyridazine** by silica gel column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to obtain the pure product.[8]



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*Workflow for the synthesis of **3-chloropyridazine**.*

## Key Reactions

### Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring activates the chlorine atom for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to functionalized pyridazine derivatives.

### Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

- Materials: **3-Chloropyridazine**, Nucleophile (e.g., an amine or alcohol), Base (e.g.,  $K_2CO_3$ ,  $Et_3N$ ), Solvent (e.g., DMF, DMSO, or an alcohol).
- Procedure:
  - Dissolve **3-chloropyridazine** (1.0 eq) and the desired nucleophile (1.0-1.2 eq) in an appropriate anhydrous solvent.
  - Add a suitable base (1.5-2.0 eq) to the mixture.
  - Heat the reaction mixture at a temperature ranging from 80 to 120 °C, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over a drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

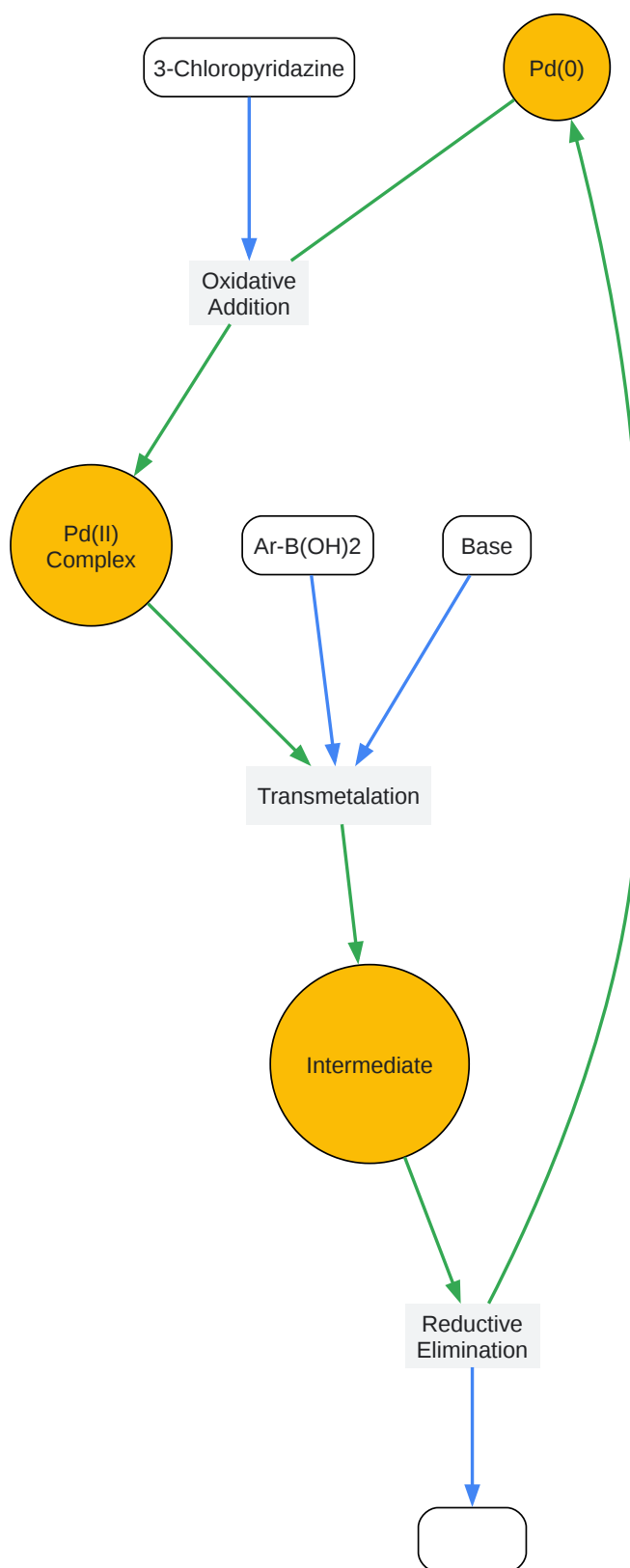
### Palladium-Catalyzed Cross-Coupling Reactions

**3-Chloropyridazine** is a competent electrophile in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

- Materials: **3-Chloropyridazine**, Aryl- or heteroarylboronic acid (or boronate ester), Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ ), Ligand (if required, e.g., SPhos, XPhos), Base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ), Solvent system (e.g., Toluene/Water, Dioxane/Water, DME).
- Procedure:
  - To a reaction vessel, add **3-chloropyridazine** (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if necessary).
  - Add the base and the degassed solvent system.
  - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-110 °C).
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
  - Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over a drying agent.
- Filter and concentrate the solvent under reduced pressure.
- Purify the residue by column chromatography to afford the coupled product.



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*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

## Role in Drug Discovery and Development

While **3-chloropyridazine** itself has limited direct therapeutic applications, its derivatives are of significant interest in medicinal chemistry. The pyridazine scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.

## PARP-1 Inhibition and Cancer Therapy

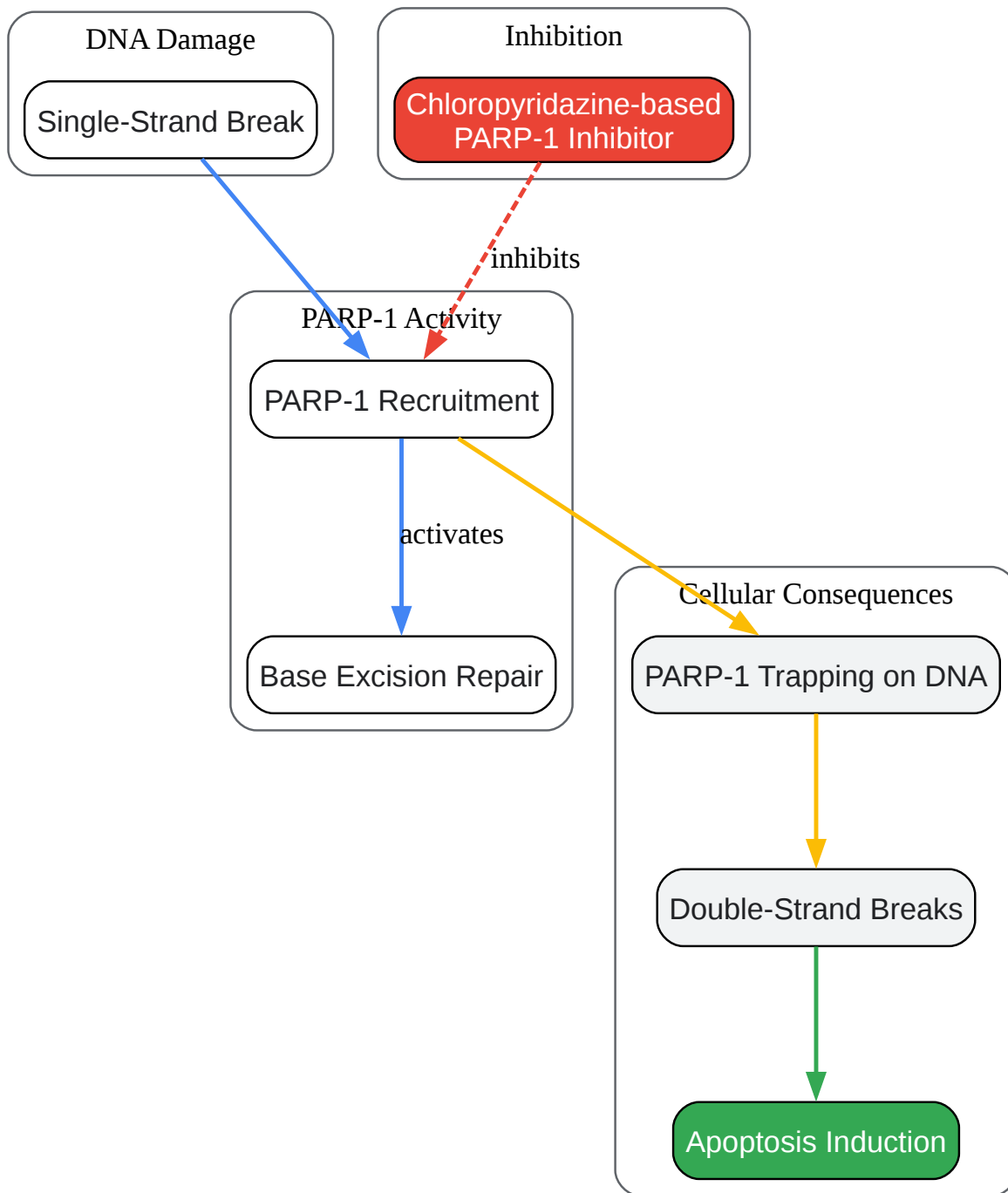
A notable area of research involves the development of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).<sup>[9]</sup> PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.<sup>[10]</sup> In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (often due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.

Derivatives of **3-chloropyridazine** have been incorporated into novel molecules designed to inhibit PARP-1.<sup>[9]</sup> These inhibitors typically function by binding to the NAD<sup>+</sup> binding site of the enzyme, preventing its catalytic activity. This leads to the trapping of PARP-1 on DNA, which is highly cytotoxic to cancer cells.

## Apoptosis Induction

The inhibition of PARP-1 by chloropyridazine derivatives can trigger apoptosis, or programmed cell death, in cancer cells. The accumulation of unrepaired DNA double-strand breaks, resulting from stalled replication forks at sites of trapped PARP-1, activates apoptotic signaling cascades. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key pro-apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like BCL-2 are suppressed, ultimately leading to the demise of the cancer cell.<sup>[11]</sup>





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*Signaling pathway of PARP-1 inhibition by chloropyridazine derivatives.*

## Safety and Handling

**3-Chloropyridazine** is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and may cause serious eye damage or irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Chloropyridazine** is a valuable and versatile heterocyclic compound with a well-defined chemical profile. Its reactivity makes it an important intermediate in the synthesis of a wide array of more complex molecules. The demonstrated efficacy of its derivatives as PARP-1 inhibitors highlights the significant potential of the pyridazine scaffold in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of **3-chloropyridazine** and its analogues in their scientific endeavors.

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- To cite this document: BenchChem. [3-Chloropyridazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074176#3-chloropyridazine-chemical-properties-and-structure]

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